molecular formula C14H12F3N3O B15279562 5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine

5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine

Cat. No.: B15279562
M. Wt: 295.26 g/mol
InChI Key: IHXMOKPJMZDWEZ-UHFFFAOYSA-N
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Description

5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine is a chemical compound known for its unique structure and properties. This compound features a pyrazolo-pyridine core with a benzoyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine typically involves multiple steps. One common method includes the following steps :

    Starting Materials: Ethanol and hydrazine hydrate are added to a reactor.

    Addition of 2-Chloropyrazine: The mixture is heated to 58°C, and 2-chloropyrazine is added dropwise.

    Reaction Conditions: The reaction is maintained at 60-61°C for 15 hours, followed by cooling to 0°C.

    Purification: The product is purified using sodium hydroxide and methylene dichloride.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient purification techniques to minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine has diverse applications in scientific research :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine is unique due to its specific substitution pattern and the presence of both a benzoyl and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H12F3N3O

Molecular Weight

295.26 g/mol

IUPAC Name

phenyl-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)12-10-8-20(7-6-11(10)18-19-12)13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19)

InChI Key

IHXMOKPJMZDWEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NN=C2C(F)(F)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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